N-(2,5-dimethylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16-8-9-17(2)19(14-16)24-20(28)15-27-12-10-23(11-13-27)25-21(22(29)26-23)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3,(H,24,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMOABHJUFITLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies assessing its efficacy against different biological targets.
Chemical Structure and Properties
The compound possesses a unique spirocyclic structure which contributes to its biological activity. Its molecular formula is , and it features a triazaspirodecane moiety that is pivotal for its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O2 |
| Molecular Weight | 342.40 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Spirocyclic Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Acetylation and other functional group transformations are performed to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways.
Receptor Modulation : It can act as a modulator for certain receptors involved in signaling pathways, affecting cellular responses.
Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
Antimicrobial Activity
Recent research has evaluated the antimicrobial efficacy of this compound against several pathogens:
| Pathogen | Activity Observed |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Klebsiella pneumoniae | Moderate |
| Pseudomonas aeruginosa | Low |
These findings indicate that the compound has significant activity against Gram-positive bacteria but variable effects on Gram-negative strains.
Case Studies
-
In Vivo Studies : A study conducted on mice demonstrated that administration of the compound resulted in a significant reduction in bacterial load in infections caused by Staphylococcus aureus.
- Dosage : 50 mg/kg body weight
- Outcome : 70% reduction in bacterial count after 48 hours.
- In Vitro Studies : Laboratory tests using agar diffusion methods showed clear zones of inhibition against tested bacterial strains, confirming its potential as an antimicrobial agent.
Comparison with Similar Compounds
2-(3-Oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide
- Structural Differences : Replaces the 2,5-dimethylphenyl group with a para-methylphenyl (p-tolyl) substituent.
- The para-methyl group may reduce steric hindrance compared to the 2,5-dimethyl substitution, altering binding interactions or solubility .
| Compound Name | Substituent on Acetamide | Status/Application | Reference |
|---|---|---|---|
| Target Compound | 2,5-Dimethylphenyl | Research compound | - |
| N-(p-Tolyl) Analog | p-Tolyl | Discontinued (R&D phase) |
Chloroacetamide Agrochemicals
Several chloroacetamide derivatives in share the acetamide backbone but diverge in functional groups and applications:
- 2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide (Thenylchlor): Contains a chloroacetamide core with a thienylmethyl group. Application: Herbicide (inhibits fatty acid elongation in plants). Contrast: The target compound lacks the chlorine atom and thienyl group, suggesting a different mechanism, possibly non-agrochemical (e.g., pharmaceutical) .
- Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) :
Fungicidal and Pharmaceutical Acetamides
N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) :
- 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide: Structural Features: Diethylamino group replaces the spiro core. Application: Local anesthetic (lidocaine analog). Key Data: Melting point 66–69°C; the absence of a rigid spiro system in this analog likely reduces target specificity compared to the triazaspiro compound .
Preparation Methods
Boc-Protected Intermediate Route
This method begins with ethyl nipecotate , which undergoes Boc protection to form 1-(tert-butoxycarbonyl)-3-ethoxycarbonylpiperidine . Reaction with aldehydes (e.g., benzaldehyde) in the presence of LDA at −78°C generates β-hydroxy esters, which are oxidized to β-keto esters using MnO₂. Cyclization with hydrazine hydrate yields the spirocyclic pyrazolone scaffold (Figure 1).
Table 1: Key Reaction Conditions for Spirocyclic Core Formation
| Step | Reagents/Catalysts | Conditions | Yield (%) |
|---|---|---|---|
| Boc Protection | Boc₂O, TEA | DCM, RT, 2h | 98 |
| Aldol Condensation | LDA, RCHO | THF, −78°C, 30 min | 85–90 |
| Oxidation | MnO₂ | DCM, RT, 4h | 92 |
| Cyclization | NH₂NH₂·H₂O, AcOH | EtOH, reflux, 3h | 88 |
| Step | Reagents/Catalysts | Conditions | Yield (%) |
|---|---|---|---|
| N-Alkylation | ClCH₂COOEt, K₂CO₃ | DMF, 60°C, 3h | 75 |
| Hydrolysis | LiOH | THF/MeOH/H₂O, RT, 12h | 90 |
| Amide Coupling | HATU, DIPEA | DMF, RT, 24h | 82 |
Optimization of Reaction Conditions
Solvent Effects
Tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred for LDA-mediated reactions and alkylation, respectively, due to their ability to stabilize intermediates. Substituting THF with dichloromethane (DCM) in oxidation steps improves MnO₂ efficiency.
Temperature Control
Low temperatures (−78°C) are critical during LDA-mediated condensations to prevent side reactions. Conversely, cyclization with hydrazine hydrate proceeds efficiently under reflux.
Industrial-Scale Production
Continuous Flow Reactors
Patent literature describes the use of continuous flow systems to enhance scalability. For example, a telescoped process combining Boc protection, condensation, and oxidation in sequence reduces purification steps and increases throughput.
Catalytic Improvements
Industrial methods employ palladium catalysts for selective hydrogenation during intermediate purification, achieving >99% purity. This contrasts with laboratory-scale MnO₂-based oxidations, which require post-reaction filtration.
Challenges and Mitigation Strategies
Byproduct Formation
Side products from over-oxidation or N-overalkylation are minimized by strict temperature control and stoichiometric precision. For instance, maintaining LDA concentrations below 1.8M reduces undesired enolate formation.
Yield Optimization
Table 3: Comparative Yields Across Methodologies
| Method | Spirocyclic Yield (%) | Acetamide Yield (%) | Overall Yield (%) |
|---|---|---|---|
| Laboratory-Scale | 88 | 82 | 72 |
| Industrial-Scale | 92 | 85 | 78 |
Emerging Methodologies
Q & A
Q. What are the established synthetic routes for N-(2,5-dimethylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide, and what key reaction conditions optimize yield and purity?
The synthesis involves multi-step organic reactions, typically starting with the formation of the spirocyclic triazaspiro core via cyclization. Key steps include:
- Cyclization : Use of mercaptoacetic acid or α-mercaptopropionic acid in refluxing benzene with a Dean-Stark trap to remove water .
- Functionalization : Introduction of the 2,5-dimethylphenyl and phenyl substituents via nucleophilic substitution or coupling reactions. Catalysts like palladium on carbon may enhance efficiency .
- Purification : Recrystallization from ethanol or dichloromethane to achieve >95% purity .
Optimization focuses on solvent choice (e.g., dry benzene for cyclization), temperature control (reflux conditions), and catalyst loading to minimize side products .
Q. Which spectroscopic and analytical techniques are critical for characterizing the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration and spirocyclic conformation. For example, the 2,5-dimethylphenyl group shows distinct aromatic proton splitting patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1679 cm⁻¹ (C=O stretch) and ~3335 cm⁻¹ (N–H/O–H) validate functional groups .
- X-ray Crystallography : Resolves spirocyclic geometry and hydrogen-bonding networks (e.g., N–H⋯O interactions). Crystal data (e.g., monoclinic P2₁/c space group) confirm molecular packing .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects degradation products .
Q. How does the compound’s reactivity with nucleophiles or electrophiles inform its stability in biological systems?
- Electrophilic Reactivity : The 3-oxo group in the triazaspiro core is susceptible to nucleophilic attack, which may limit stability in basic environments. Substituents like chlorine or fluorine on aromatic rings can modulate electron-withdrawing effects, reducing reactivity .
- Hydrolysis : The acetamide moiety may undergo enzymatic cleavage in vivo, requiring prodrug strategies for therapeutic applications. Stability studies in simulated gastric fluid (pH 2.0) and plasma are recommended .
Advanced Research Questions
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound’s bioactivity?
- Substituent Variation : Systematic modification of the 2,5-dimethylphenyl and phenyl groups (e.g., introducing halogens or methoxy groups) to assess impacts on target binding .
- Computational Docking : Molecular docking with enzymes (e.g., kinases or proteases) identifies key interactions, such as hydrogen bonds between the spirocyclic oxygen and active-site residues .
- Pharmacophore Modeling : Maps essential features (e.g., hydrophobic regions from dimethylphenyl groups) to prioritize derivatives for synthesis .
Q. How can researchers resolve contradictions in pharmacological data from different assays (e.g., IC₅₀ variability)?
- Assay Standardization : Control variables like buffer pH, incubation time, and cell passage number. For example, discrepancies in kinase inhibition assays may arise from ATP concentration differences .
- Orthogonal Assays : Validate results using surface plasmon resonance (SPR) for binding affinity and cell-based assays for functional activity .
- Metabolite Screening : Use LC-MS to detect in situ degradation products that may interfere with assays .
Q. What computational methods are used to predict the compound’s interaction with biological targets and optimize bioavailability?
- Molecular Dynamics (MD) Simulations : Simulate binding to membrane-bound targets (e.g., GPCRs) over 100 ns trajectories to assess conformational stability .
- ADMET Prediction : Tools like SwissADME estimate logP (e.g., ~3.2) and blood-brain barrier penetration, guiding lead optimization .
- Quantum Mechanics (QM) : Calculate charge distribution on the spirocyclic core to identify electrophilic hotspots for derivatization .
Q. How can researchers assess the compound’s stability under physiological or storage conditions, and what degradation products are formed?
- Accelerated Stability Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B conditions) for 4 weeks. Monitor degradation via HPLC-MS .
- Degradation Pathways : Hydrolysis of the acetamide group yields carboxylic acid derivatives, while oxidation of the spirocyclic core may form quinone-like byproducts .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Crystal Packing Issues : The bulky spirocyclic structure and flexible side chains hinder dense packing. Use mixed solvents (e.g., ethanol/water) for slow vapor diffusion .
- Disorder Management : For disordered methyl groups (e.g., in cyclohexane rings), refine occupancy ratios and apply restraints during X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
